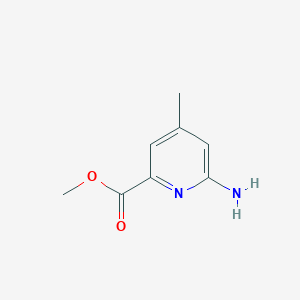

Methyl 6-amino-4-methylpicolinate

Description

Properties

Molecular Formula |

C8H10N2O2 |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

methyl 6-amino-4-methylpyridine-2-carboxylate |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-6(8(11)12-2)10-7(9)4-5/h3-4H,1-2H3,(H2,9,10) |

InChI Key |

HLLRRLYKILRZMA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1)N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-amino-4-methylpicolinate can be synthesized through several methods. One common approach involves the reaction of 6-chloro-4-methylpicolinate with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the substitution of the chlorine atom with an amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-4-methylpicolinate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under appropriate conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted picolinates, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 6-amino-4-methylpicolinate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 6-amino-4-methylpicolinate exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in electron transfer reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s key structural analogs differ in substituent type, position, and functional groups, leading to distinct physicochemical and reactivity profiles. Below is a comparative analysis:

Table 1: Key Properties of Methyl 6-amino-4-methylpicolinate and Analogs

*Note: Exact molecular weight for this compound is inferred based on structural similarity to Methyl 4-amino-6-methoxypicolinate (replacement of methoxy with methyl reduces mass by ~16 g/mol).

Reactivity and Functional Implications

- Amino Group (C6): The amino group in this compound enhances nucleophilic reactivity, making it suitable for condensation or acylation reactions. In contrast, chloro analogs (e.g., Methyl 6-chloro-4-methylpicolinate) are more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the C–Cl bond’s susceptibility to substitution .

- Methoxy vs.

- Ester vs. Sulfonamide/Carboxylic Acid : The methyl ester in the target compound improves lipophilicity, whereas sulfonamide or carboxylic acid derivatives (e.g., 6-(Methylsulfonamido)picolinic acid) exhibit higher polarity and acidity, affecting solubility and biological membrane permeability .

Q & A

Basic: What are the standard synthetic routes for Methyl 6-amino-4-methylpicolinate?

Methodological Answer:

The synthesis typically involves multi-step functionalization of pyridine precursors , such as:

Selective substitution reactions : Introduce amino and methyl groups at positions 6 and 4, respectively, using nitration, reduction, and alkylation steps.

Esterification : React the carboxylic acid intermediate with methanol under acidic or catalytic conditions to form the methyl ester.

Protection/deprotection strategies : Use groups like Boc (tert-butoxycarbonyl) to protect the amino group during reactive steps, followed by cleavage with TFA (trifluoroacetic acid).

Key variables include solvent polarity (e.g., DMF for polar intermediates) and catalysts (e.g., palladium for cross-coupling). Yield optimization requires precise stoichiometry and temperature control (60–80°C for esterification) .

Basic: How is the purity and structural integrity of this compound verified?

Methodological Answer:

Chromatography : HPLC (High-Performance Liquid Chromatography) with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity ≥95% .

Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl at δ 2.3 ppm, amino at δ 5.1 ppm) .

- FT-IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and 1700 cm⁻¹ (ester C=O) .

Mass Spectrometry : ESI-MS to validate molecular weight (e.g., [M+H]⁺ at m/z 183.1) .

Advanced: How do reaction conditions influence the yield of this compound in multi-step syntheses?

Methodological Answer:

Critical factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates but may require post-reaction purification to remove residuals .

- Catalyst efficiency : Pd/C or Ni catalysts for hydrogenation steps (e.g., nitro-to-amine reduction) at 50–60 psi H₂ pressure .

- Temperature gradients : Exothermic reactions (e.g., esterification) require cooling to prevent side-product formation.

Statistical optimization via Design of Experiments (DoE) can identify interactions between variables (e.g., Taguchi methods for orthogonal array testing) .

Advanced: What are the challenges in characterizing reactive intermediates during its synthesis?

Methodological Answer:

- Intermediate instability : Amino groups may oxidize; use in-situ FT-IR or LC-MS to track transient species .

- Byproduct identification : Compare experimental NMR shifts with computational predictions (e.g., ACD/Labs or Gaussian) to resolve overlapping signals .

- Isolation difficulties : Employ flash chromatography or cryogenic distillation for volatile intermediates. Document solvent-freeze points (e.g., –78°C for dry ice/acetone baths) .

Advanced: How do structural modifications (e.g., substituent position) affect its biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- In vitro assays : Test derivatives against target receptors (e.g., kinase inhibition assays with ATP-competitive binding) .

Advanced: How to resolve discrepancies in reported spectroscopic data for this compound?

Methodological Answer:

Reproduce conditions : Standardize solvent (e.g., CDCl₃ for NMR), concentration (0.1 M), and temperature (25°C) to minimize variability .

Cross-validate techniques : Compare NMR data with X-ray crystallography (if single crystals are obtainable) or computational models (DFT for optimized geometry) .

Meta-analysis : Review literature for systematic errors (e.g., incorrect referencing of coupling constants in crowded spectra) .

Advanced: What computational methods predict the reactivity and binding modes of this compound?

Methodological Answer:

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. B3LYP/6-31G(d) basis sets are standard .

Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., docking score ≤ –7.0 kcal/mol indicates strong binding) .

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.